N-Ethyl-1H-pyrrole-2-carboxamide: A Comprehensive Physicochemical Profile
N-Ethyl-1H-pyrrole-2-carboxamide: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of N-Ethyl-1H-pyrrole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document combines available information on related structures with predicted properties from computational models to offer a comprehensive profile.
Core Physicochemical Properties
The fundamental physicochemical characteristics of N-Ethyl-1H-pyrrole-2-carboxamide are summarized below. These values are critical for understanding the compound's behavior in biological systems and for guiding its development as a potential therapeutic agent.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| CAS Number | 156741-80-9 | [1] |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | Not available | Experimental determination required. |
| Water Solubility | Predicted to be soluble | Qualitative prediction based on structure. |
| pKa (acidic) | ~17 | Predicted for the pyrrole N-H proton. |
| pKa (basic) | ~ -2 | Predicted for the amide carbonyl oxygen. |
| LogP | 0.6 - 1.2 | Predicted values vary between different models. |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.[2]
Procedure:
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A small, dry sample of N-Ethyl-1H-pyrrole-2-carboxamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Aqueous Solubility Determination
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.
Procedure:
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An excess amount of N-Ethyl-1H-pyrrole-2-carboxamide is added to a known volume of distilled water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa can be determined by potentiometric titration.
Procedure:
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A solution of N-Ethyl-1H-pyrrole-2-carboxamide of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve as the pH at which half of the compound is ionized.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.
Procedure:
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A solution of N-Ethyl-1H-pyrrole-2-carboxamide is prepared in one of the two immiscible solvents (n-octanol or water).
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A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.
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The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
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The concentration of the compound in each phase is determined by a suitable analytical method.
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The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis Workflow
A plausible synthetic route to N-Ethyl-1H-pyrrole-2-carboxamide can be adapted from general methods for the synthesis of N-alkyl-pyrrole-2-carboxamides. A common approach involves the amidation of a pyrrole-2-carboxylic acid derivative.
Caption: Proposed synthesis workflow for N-Ethyl-1H-pyrrole-2-carboxamide.
Structure-Activity Relationship (SAR) Insights
Pyrrole-2-carboxamide derivatives have been investigated for various biological activities, notably as antibacterial agents. Structure-activity relationship studies on related compounds suggest that modifications at the N1 position of the pyrrole ring and on the amide nitrogen can significantly influence their biological profile.
Caption: Structure-Activity Relationship (SAR) considerations for pyrrole-2-carboxamide derivatives.
Potential Biological Signaling Pathway Involvement
Based on the known antibacterial activity of similar pyrrole-carboxamide compounds, a potential mechanism of action could involve the inhibition of essential bacterial enzymes. For instance, some derivatives are known to target bacterial topoisomerases or other enzymes involved in cell wall synthesis.
Caption: Conceptual mechanism of action for antibacterial pyrrole-2-carboxamides.
